molecular formula C12H14O2 B3051989 1,4-Bis(prop-2-en-1-yloxy)benzene CAS No. 37592-20-4

1,4-Bis(prop-2-en-1-yloxy)benzene

Cat. No.: B3051989
CAS No.: 37592-20-4
M. Wt: 190.24 g/mol
InChI Key: AANPQJBOJRZUNO-UHFFFAOYSA-N
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Description

1,4-Bis(prop-2-en-1-yloxy)benzene, also known as 1,4-bis(allyloxy)benzene, is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of two allyloxy groups attached to a benzene ring at the 1 and 4 positions. This compound is part of the aromatic heterocycles and aromatic cyclic structures categories .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(prop-2-en-1-yloxy)benzene can be synthesized through the reaction of hydroquinone with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction typically proceeds via an S_N2 mechanism, where the hydroquinone acts as a nucleophile, displacing the bromide ion from allyl bromide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(prop-2-en-1-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(prop-2-en-1-yloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis(prop-2-en-1-yloxy)benzene involves its interaction with various molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antiurease activity is likely due to its interaction with the urease enzyme, leading to the inhibition of its catalytic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-bis(prop-2-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANPQJBOJRZUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291305
Record name 1,4-bis(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-20-4
Record name NSC74761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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